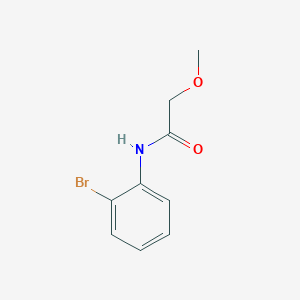

N-(2-bromophenyl)-2-methoxyacetamide

Descripción

N-(2-Bromophenyl)-2-methoxyacetamide is an acetamide derivative characterized by a 2-bromophenyl group attached to the nitrogen atom and a methoxy group on the acetyl moiety. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research.

Synthesis: The compound can be synthesized via acetylation reactions. For example, in a related procedure, sodium hydride and chloromethyl methyl ether are used to introduce the methoxymethyl group to 2'-bromoacetanilide under controlled conditions . Alternative methods involve reacting amines with methoxyacetyl chloride in acetic acid, as seen in the synthesis of structurally similar acetamides .

Applications: Acetamides are widely explored for pharmacological activities, including antimicrobial, anticoagulant, and enzyme inhibitory properties.

Propiedades

IUPAC Name |

N-(2-bromophenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVSYLSNUWFMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358303 | |

| Record name | N-(2-bromophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430450-95-6 | |

| Record name | N-(2-bromophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Bromination of Aniline: The synthesis begins with the bromination of aniline to form 2-bromoaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

Acetylation: The 2-bromoaniline is then acetylated using acetic anhydride or acetyl chloride to form N-(2-bromophenyl)acetamide.

Methoxylation: Finally, the N-(2-bromophenyl)acetamide undergoes methoxylation using methanol and a base such as sodium methoxide to yield N-(2-bromophenyl)-2-methoxyacetamide.

Industrial Production Methods: Industrial production methods for N-(2-bromophenyl)-2-methoxyacetamide typically involve large-scale bromination, acetylation, and methoxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: N-(2-bromophenyl)-2-methoxyacetamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: Formation of N-(2-substituted phenyl)-2-methoxyacetamide derivatives.

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of N-(2-bromophenyl)-2-methoxyethylamine.

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology and Medicine:

Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Biological Studies: Used in studies to understand the interaction of amide compounds with biological macromolecules.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Agrochemicals: Explored for its potential use in the synthesis of agrochemical compounds.

Mecanismo De Acción

The mechanism of action of N-(2-bromophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The amide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and modulating the protein’s function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-bromophenyl)-2-methoxyacetamide, we compare it with related acetamides in terms of structure , synthesis , and biological activity .

Key Observations :

- Substituent Position : The position of bromine (2- vs. 4-) affects electronic properties and steric hindrance. For instance, 2-bromophenyl derivatives may exhibit distinct hydrogen-bonding patterns compared to 4-bromo analogs .

- Aryl Groups : Thienyl and naphthyl substituents enhance π-π stacking interactions, influencing crystal packing (e.g., one-dimensional chains in N-(4-bromophenyl)-2-naphthylacetamide ).

- Functional Groups : Methoxy and formyl groups modulate solubility and reactivity. The methoxy group in N-(2-bromophenyl)-2-methoxyacetamide may participate in hydrogen bonding as an acceptor .

Table 2: Pharmacological and Physical Properties

Key Observations :

- Antimycobacterial Activity : Thiophene-containing acetamides (e.g., N-(4-bromophenyl)-2-thienylacetamide) show promising in vitro activity against mycobacteria .

- Anticoagulant Effects : Naphthyl-substituted acetamides are structurally analogous to benzylpenicillin and may interfere with thromboembolic pathways .

- Enzyme Inhibition : Methoxyacetamide derivatives, such as N-(2-bromophenyl)-2-methoxyacetamide, are explored as irreversible inhibitors of EGFR due to their electrophilic reactivity .

Actividad Biológica

N-(2-bromophenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for N-(2-bromophenyl)-2-methoxyacetamide is C9H10BrNO2. The presence of a brominated phenyl group enhances its electrophilic characteristics, which may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of N-(2-bromophenyl)-2-methoxyacetamide is hypothesized to involve interactions with specific enzymes or receptors. These interactions can modulate various cellular pathways, leading to potential therapeutic effects.

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to interact with enzymes such as alpha-glucosidase and alpha-amylase, affecting carbohydrate metabolism.

- Cellular Metabolism Modulation : It influences levels of fasting glucose, cholesterol, triglycerides, HbA1c, creatinine, and insulin in cellular models.

Antimicrobial Properties

N-(2-bromophenyl)-2-methoxyacetamide exhibits notable antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

-

Antimicrobial Efficacy

- A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial activity.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 - Anticancer Activity

Pharmacokinetics

The pharmacokinetic profile of N-(2-bromophenyl)-2-methoxyacetamide remains under investigation. Preliminary data suggest that its absorption and distribution are influenced by its lipophilicity due to the bromine atom's presence.

- Absorption : Likely facilitated by passive diffusion due to moderate lipophilicity.

- Metabolism : Potentially metabolized via cytochrome P450 enzymes; however, specific metabolic pathways require further elucidation.

- Excretion : Predominantly renal excretion is anticipated based on similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.